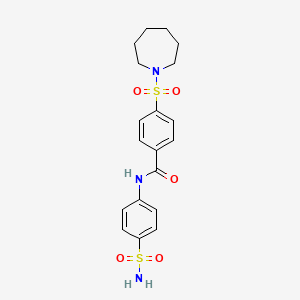

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

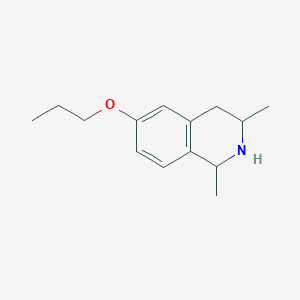

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide, also known as ASB, is a benzamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. ASB is a potent inhibitor of several enzymes, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-(Azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide is a compound that has garnered attention in various chemical synthesis and modification processes due to its unique structural properties. For instance, a study demonstrated the electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds, showcasing the compound's utility in creating complex molecular architectures through cyclization reactions (I. Danilyuk et al., 2016). Another research focused on the synthesis of novel acridine and bis acridine sulfonamides, revealing its potential in generating compounds with inhibitory activity against certain isoforms of carbonic anhydrase, a crucial enzyme in many physiological processes (Ramazan Ulus et al., 2013).

Photoregulated Release and Uptake in Biomedical Applications

In the realm of biomedical engineering, the compound's derivatives have been explored for their photoregulated release and uptake capabilities. A study developed a water-soluble azobenzene-containing functional monomer for the fabrication of photoresponsive molecularly imprinted hydrogel materials. These materials can function in biocompatible aqueous media, hinting at potential applications in controlled drug delivery systems (C. Gong et al., 2008).

Anticancer and Anticonvulsant Properties

Further, derivatives of 4-(Azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide have shown promising anticancer and anticonvulsant properties. For example, a study on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting a potential pathway for developing new anticancer agents (P. Ravichandiran et al., 2019). Additionally, research into sulfonamides incorporating valproyl and other lipophilic moieties highlighted their utility in designing antiepileptic compounds, combining the pharmacological activities of valproic acid and sulfonamide for potential anticonvulsant drug development (B. Masereel et al., 2002).

Environmental Applications

The compound's derivatives have also found applications in environmental science. For instance, research on azepanium ionic liquids, synthesized using azepane, suggests their potential as environmentally friendly alternatives for electrolytes in various applications, highlighting the compound's versatility beyond biomedical and chemical synthesis domains (T. Belhocine et al., 2011).

Propiedades

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c20-28(24,25)17-11-7-16(8-12-17)21-19(23)15-5-9-18(10-6-15)29(26,27)22-13-3-1-2-4-14-22/h5-12H,1-4,13-14H2,(H,21,23)(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGGRICRGNEFOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332424 |

Source

|

| Record name | 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85271535 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide | |

CAS RN |

681250-48-6 |

Source

|

| Record name | 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2958138.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2958142.png)

![3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate](/img/structure/B2958147.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2958148.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)

![7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2958154.png)

![8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2958158.png)

![3-allyl-8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958159.png)

![N,3,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2958160.png)